2-(biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide

Data availability Evidence gap Screening compound

Researchers requiring novel kinase inhibitor scaffolds face limited access to regioisomerically defined biphenyl acetamides. This compound addresses that gap: • Unexplored 4-bromo-2-methylphenyl N-substituent for new SAR discovery. • Matched molecular pair with its regioisomer enables spatial binding site probing. • Available as a research-use-only screening compound with ≥95% purity. Ideal for kinase-focused library design and lipophilicity assays (predicted logP 5.233).

Molecular Formula C21H18BrNO2
Molecular Weight 396.3 g/mol
Cat. No. B10881081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide
Molecular FormulaC21H18BrNO2
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C21H18BrNO2/c1-15-13-18(22)9-12-20(15)23-21(24)14-25-19-10-7-17(8-11-19)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,24)
InChIKeyOQEQEPXXNAWBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide: Structural Identity, Physicochemical Profile, and Sourcing Landscape


2-(Biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide (molecular formula C₂₁H₁₈BrNO₂, molecular weight 396.3 g/mol) is a synthetic small molecule belonging to the biphenyl acetamide chemical class . Its structure features a 4-phenylphenoxy ether linked to an acetamide moiety that is N-substituted with a 4-bromo-2-methylphenyl group, combining a biphenyl ether scaffold with a halogenated ortho-toluidine terminus . The compound is commercially available from multiple chemical suppliers as a research-use-only screening compound , but the ZINC database confirms it has no known biological activity reported in ChEMBL and has not appeared in any publications indexed by major chemogenomic resources [1].

1
Workflow
Kinase-focused or general screening library expansion
2
Selection
Structurally novel biphenyl acetamide analog (logP ~5.2)
3
Context
Research-use screening compound; no reported bioactivity data

Why Generic Substitution Risks for 2-(Biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide Differ from Standard Biphenyl Acetamide Analogs


Although biphenyl acetamides as a class have established precedents as p38α MAP kinase inhibitors with reported IC₅₀ values in the nanomolar range [1] and as antifungal agents [2], the specific contributions of the 4-bromo-2-methylphenyl N-substituent in the target compound remain uncharacterized in any public dataset. Close regioisomers—such as N-2-biphenylyl-2-(4-bromo-2-methylphenoxy)acetamide, which moves the bromine to the phenoxy ring and places the biphenyl at the aniline position—share the identical molecular formula (C₂₁H₁₈BrNO₂) but differ in connectivity, meaning they cannot be assumed functionally interchangeable . Without quantitative head-to-head data, substitution decisions must rest on explicit structural and physicochemical differentiation rather than biological performance claims.

Regioisomer Identity
N-2-Biphenylyl regioisomer shares C₂₁H₁₈BrNO₂ but differs in connectivity; pharmacophoric orientation may not transfer.
Activity Precedent
Class-level p38α inhibition does not guarantee target engagement; 4-bromo-2-methylphenyl substitution remains untested.
Physicochemical Shift
Predicted logP 5.233 may reduce aqueous solubility relative to non-brominated analogs; assay compatibility may shift.

Quantitative Differentiation Evidence for 2-(Biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide: Current Status and Comparator Profile


Transparency Declaration: Absence of Published Quantitative Biological Activity Data

A comprehensive search of PubChem, ChEMBL, BindingDB, ZINC, PubMed, Google Patents, and major vendor catalogs (excluding benchchems, molecule, evitachem, vulcanchem) found zero published IC₅₀, Kᵢ, Kd, MIC, EC₅₀, or any other quantitative biological activity value for 2-(biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide. The ZINC database entry ZINC000002190825 (matching formula C₂₁H₁₈BrNO₂, MW 396.284) explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This compound currently exists solely as a commercially available screening compound with no published assay data.

Bioactivity Data
Data to verify
No IC₅₀, Kᵢ, MIC, or EC₅₀ found in any public database.
Procurement relies on structural novelty and physicochemical profiling.
ZINC confirms no reported activity per ChEMBL.
Data availability Evidence gap Screening compound

Physicochemical Differentiation: logP and Topological Polar Surface Area vs. Closest Non-Brominated Analog

The target compound has a predicted logP of 5.233 and topological polar surface area (tPSA) of 39 Ų [1]. The closest non-brominated analog, 2-(biphenyl-4-yloxy)-N-(2-methylphenyl)acetamide (C₂₁H₁₉NO₂, MW 317.4 g/mol), has a lower computed logP (estimated ~4.5) due to the absence of the bromine atom on the aniline ring and correspondingly reduced molecular weight . The ~0.7 logP unit increase introduced by the 4-bromo substituent shifts the target compound closer to the upper boundary of oral drug-likeness (Lipinski logP ≤5), which may affect membrane permeability, solubility, and protein binding characteristics relative to des-bromo analogs.

Lipophilicity
Predicted context
logP 5.233 vs ~4.5 (non-brominated analog); Δ +0.7.
Higher lipophilicity supports membrane permeability models.
Experimental logP not reported. Assess solubility risk.
Lipophilicity Drug-likeness Physicochemical profiling

Structural Differentiation from Regioisomer N-2-Biphenylyl-2-(4-bromo-2-methylphenoxy)acetamide

The target compound (2-(biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide) and its regioisomer N-2-biphenylyl-2-(4-bromo-2-methylphenoxy)acetamide share the identical molecular formula (C₂₁H₁₈BrNO₂, MW 396.3 g/mol) but differ in connectivity: in the target, the bromo-methylphenyl group is attached to the amide nitrogen, while in the regioisomer, the bromo-methylphenoxy group forms the ether linkage and the biphenyl is at the aniline position . This connectivity inversion alters the hydrogen-bonding pharmacophore: the target has an ether oxygen and an amide NH as potential H-bond acceptors/donors, whereas the regioisomer places the bromine on the ether side, potentially changing the electrostatic surface and target binding orientation. Neither compound has published activity data.

Regioisomer Identity
Identity review
Bromine on aniline ring vs. phenoxy ring; connectivity differs.
Selection depends on target-site pharmacophoric hypothesis.
Same formula C₂₁H₁₈BrNO₂; cannot be assumed interchangeable.
Regioisomer differentiation Structure-property relationships Medicinal chemistry

Class-Level Precedent: Biphenyl Amides as p38α MAP Kinase Inhibitors with DFG-in/DFG-out Binding Modes

Biphenyl amides (BPAs) constitute a validated chemical series of p38α MAP kinase inhibitors with X-ray crystallographic confirmation of binding to both the DFG-in (active) and DFG-out (inactive) kinase conformations [1]. Optimized BPA analogs achieve p38α IC₅₀ values of 1–58 nM in enzymatic assays and demonstrate oral efficacy in in vivo inflammation models [2]. The target compound shares the biphenyl ether-acetamide scaffold with this series but contains a unique 4-bromo-2-methylphenyl N-substituent not explored in the published BPA SAR. Whether this substitution pattern enhances or diminishes p38α binding has not been tested.

Class p38α Activity
Class-level context
Biphenyl amide class IC₅₀ 1–58 nM; X-ray binding confirmed.
Supports p38α screening deck inclusion; target untested.
4-bromo-2-methylphenyl substitution not covered in SAR.
Kinase inhibition p38 MAPK DFG-out conformation Anti-inflammatory

Recommended Application Scenarios for 2-(Biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide Based on Current Evidence


Novelty-Driven Screening Library Expansion for p38α MAP Kinase or General Kinase Panel Profiling

Given the established precedent of biphenyl amides as p38α MAP kinase inhibitors with confirmed X-ray binding modes [1], this compound can serve as a structurally novel entry in kinase-focused screening libraries. Its 4-bromo-2-methylphenyl N-substituent occupies chemical space not explored in published BPA SAR series [2], offering potential for discovering new structure-activity relationships. The compound's relatively high lipophilicity (predicted logP 5.233) may favor binding to hydrophobic kinase pockets. Note: no activity has been confirmed; experimental validation is prerequisite.

Regioisomer Pair for Pharmacophore Mapping and Binding Mode Elucidation Studies

The availability of both 2-(biphenyl-4-yloxy)-N-(4-bromo-2-methylphenyl)acetamide and its regioisomer N-2-biphenylyl-2-(4-bromo-2-methylphenoxy)acetamide (same formula C₂₁H₁₈BrNO₂, same MW 396.3 g/mol) creates a matched molecular pair for probing the spatial requirements of target binding sites. Differential activity between these regioisomers in any assay would directly reveal whether the bromine placement (aniline ring vs. phenoxy ring) determines target engagement.

Physicochemical Probe for Membrane Permeability and logP-Dependent Assay Development

With a predicted logP of 5.233 (approximately 0.7 units higher than the non-brominated analog) [3], this compound can function as a lipophilicity probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies. Its tPSA of 39 Ų and zero H-bond donors suggest high passive membrane permeability, making it useful as a positive control for lipophilic compound behavior in cell-based assay optimization.

Antifungal Screening Based on Bromo-Substituted Biphenyl Acetamide Class Activity

Bromo-substituted 4-biphenyl acetamide derivatives have demonstrated antifungal activity against Fusarium udum and Curvularia lunata in disc diffusion assays [4]. While the specific target compound has not been tested, its structural alignment with this compound class supports its inclusion in antifungal screening panels as an exploratory agent against filamentous fungi.

Application
Selection Property
Validation Focus
Kinase Profiling Libraries
Structural novelty; unexplored N-substituent
p38α / general kinase panel validation
Regioisomer Pharmacophore Mapping
Connectivity differentiation; matched molecular pair
Binding mode elucidation; target engagement
Membrane Permeability Probe
High lipophilicity (predicted logP ~5.2)
PAMPA or Caco-2 assay validation; solubility check
Antifungal Screening Panel
Bromo-substituted biphenyl acetamide class
Antifungal panel validation vs. filamentous fungi
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